Cas no 305357-89-5 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide)
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- GLUT1-IN-2
- N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylbenzamide
- N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-METHYLBENZAMIDE
- Oprea1_315570
- Oprea1_627691
- STK223398
- Benzamide, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methyl-
- TS-09192
- G64944
- HY-148315
- CS-0618892
- AKOS000644801
- AG-690/40721173
- 305357-89-5
- WAY-304388
- F0806-0266
- CHEMBL1276927
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide
-
- Inchi: 1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
- InChI Key: BFAZKDZNMRHORZ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)C=1)NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 327.137162174g/mol
- Monoisotopic Mass: 327.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 57.8
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W423165-1ml |
WAY-304388 |
305357-89-5 | 10mM in DMSO | 1ml |
¥720.90 | 2023-08-31 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-1 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 1mg |
¥1300.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-5 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 5mg |
¥2925.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-10 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 10mg |
¥4387.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-25 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 25mg |
¥7897.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-50 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 50mg |
¥11847.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-100 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 100MG |
¥-1.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-200 mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 200mg |
¥-1.00 | 2023-02-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-1mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 1mg |
¥ 897 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T60092-5mg |
CHEMBL1276927 |
305357-89-5 | 99.25% | 5mg |
¥ 1996 | 2023-09-07 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide: A Comprehensive Overview
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide (CAS No. 305357-89-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
The chemical structure of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide is characterized by a benzodiazepine ring system fused to a phenyl group and a methylbenzamide moiety. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for various biological studies. The benzodiazepine core is known for its ability to modulate the activity of the GABA-A receptor, which plays a crucial role in the central nervous system (CNS).
Recent advancements in synthetic chemistry have led to the development of efficient methods for the preparation of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide. One such method involves the reaction of 2-aminoanthranilic acid with 4-chloroacetophenone in the presence of a base, followed by cyclization to form the benzodiazepine ring. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of biological activity, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide has shown promising results in various preclinical studies. Research has demonstrated its potent anxiolytic effects in animal models of anxiety disorders. Additionally, it exhibits significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. The compound's ability to modulate GABA-A receptors is believed to underlie its therapeutic effects.
Pharmacokinetic studies have revealed that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide has favorable absorption and distribution properties. It is rapidly absorbed following oral administration and exhibits good brain penetration, which is essential for its CNS-targeted effects. The compound also demonstrates a reasonable half-life, allowing for once-daily dosing regimens in clinical settings.
Toxicity assessments have shown that N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide is generally well-tolerated at therapeutic doses. However, as with other benzodiazepines, there is a potential for dependence and withdrawal symptoms with prolonged use. Therefore, careful monitoring and dose adjustment are recommended during clinical trials and therapeutic use.
The potential applications of N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide extend beyond its anxiolytic and anticonvulsant properties. Recent studies have explored its role in neuroprotection and neurodegenerative diseases. For instance, preliminary data suggest that this compound may have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings open up new avenues for its use in treating neurological disorders.
In conclusion, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-3-methylbenzamide (CAS No. 305357-89-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in advancing treatments for various neurological and psychiatric disorders.
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